molecular formula C20H23Cl2N3O B5194463 2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone

2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5194463
M. Wt: 392.3 g/mol
InChI Key: BJVKKGWBWFETGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the class of quinazoline derivatives. This compound has attracted significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of the protein kinase activity of epidermal growth factor receptor (EGFR). This inhibition leads to the inhibition of the downstream signaling pathways that are involved in cell proliferation and survival. This ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. It has also been reported to have antioxidant activity and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and selectivity towards cancer cells. This makes it an ideal candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone. One of the most promising directions is the development of novel anti-cancer drugs based on this compound. Another direction is the investigation of its potential applications in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
Conclusion
In conclusion, 2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone is a promising compound with potential applications in scientific research. Its high potency and selectivity towards cancer cells make it an ideal candidate for the development of anti-cancer drugs. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2,4-dichloroaniline with ethyl glyoxalate in the presence of sodium methoxide. The resulting product is then reacted with diethylamine to yield the final compound. The synthesis of this compound has been reported in various research articles.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O/c1-3-24(4-2)11-12-25-19(15-10-9-14(21)13-17(15)22)23-18-8-6-5-7-16(18)20(25)26/h5-10,13,19,23H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVKKGWBWFETGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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